![molecular formula C26H24N4O5 B2534271 N-(1,3-benzodioxol-5-ylmethyl)-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 946385-41-7](/img/structure/B2534271.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not provided in the available resources .Chemical Reactions Analysis
There is no information available on the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Scientific Research Applications
Anticancer Potential
Research into oxadiazole derivatives, including compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide, has shown promising anticancer effects. A study by Özdemir et al. (2017) focused on synthesizing new oxadiazole, thiadiazole, and triazole derivatives to evaluate their anticancer effects, specifically targeting MMP-9, an enzyme involved in tumor progression. The compounds demonstrated significant cytotoxic effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines, akin to cisplatin, but without causing toxicity towards NIH/3T3 mouse embryonic fibroblast cell line, highlighting their potential in lung adenocarcinoma and glioma treatment (Özdemir et al., 2017).
Antimicrobial and Antibacterial Activities
Another area of research is the exploration of oxadiazole derivatives for their antimicrobial and antibacterial properties. Ramalingam et al. (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and tested them for antibacterial activity, finding them to possess significant activity. This highlights the potential application of these compounds in combating bacterial infections (Ramalingam et al., 2019).
Anti-inflammatory Activity
The synthesis of novel compounds related to the oxadiazole family has also been linked to anti-inflammatory activity. For instance, Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and tested them for anti-inflammatory activity, revealing that some compounds exhibited significant activity. This research opens pathways for the development of new anti-inflammatory agents (Sunder et al., 2013).
Mechanism of Action
Target of Action
Similar compounds bearing the 1,3-benzodioxol-5-yl-indoles structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It is known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may affect pathways related to cell division and growth.
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may have a cytotoxic effect on cancer cells.
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-15-4-7-19(8-5-15)24-28-25(35-29-24)23-16(2)10-17(3)30(26(23)32)13-22(31)27-12-18-6-9-20-21(11-18)34-14-33-20/h4-11H,12-14H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHKPNZVAJXYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(N(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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